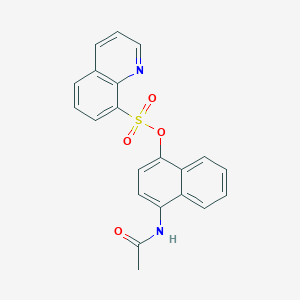
4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate is a chemical compound that is widely used in scientific research. It is a fluorescent dye that is commonly used to label proteins, nucleic acids, and other biological molecules. This compound has several advantages over other fluorescent dyes, including high sensitivity, low background fluorescence, and a long fluorescence lifetime.
Mecanismo De Acción
The mechanism of action of 4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate is based on its ability to bind to biological molecules such as proteins and nucleic acids. The compound is excited by a light source and emits fluorescence when it returns to its ground state. The emitted fluorescence can be detected and used to visualize the labeled molecules.
Biochemical and Physiological Effects:
4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate has several advantages over other fluorescent dyes. It has high sensitivity, low background fluorescence, and a long fluorescence lifetime. It is also non-toxic and can be used to label a wide range of biological molecules. However, this compound has some limitations. It is not suitable for use in live-cell imaging due to its low solubility in aqueous solutions. It is also sensitive to pH changes and can exhibit fluorescence quenching in acidic conditions.
Direcciones Futuras
There are several future directions for research on 4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate. One area of research could focus on developing new derivatives of this compound with improved solubility and stability in aqueous solutions. Another area of research could focus on developing new imaging techniques that use this compound as a fluorescent probe. Additionally, this compound could be used in the development of new diagnostic tools for detecting diseases such as cancer.
Métodos De Síntesis
The synthesis of 4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate involves several steps. The first step is the synthesis of 4-amino-1-naphthol, which is then acetylated to form 4-acetamido-1-naphthol. The 8-quinolinesulfonic acid is then added to the reaction mixture to form the final product, 4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate. The purity of the final product can be increased by recrystallization.
Aplicaciones Científicas De Investigación
4-(Acetylamino)-1-naphthyl 8-quinolinesulfonate is widely used in scientific research as a fluorescent dye. It can be used to label proteins, nucleic acids, and other biological molecules. This compound has several advantages over other fluorescent dyes, including high sensitivity, low background fluorescence, and a long fluorescence lifetime. It is commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques.
Propiedades
Fórmula molecular |
C21H16N2O4S |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
(4-acetamidonaphthalen-1-yl) quinoline-8-sulfonate |
InChI |
InChI=1S/C21H16N2O4S/c1-14(24)23-18-11-12-19(17-9-3-2-8-16(17)18)27-28(25,26)20-10-4-6-15-7-5-13-22-21(15)20/h2-13H,1H3,(H,23,24) |
Clave InChI |
DAOKXEUCCUTIEA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
SMILES canónico |
CC(=O)NC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{4-[(4-Methoxyphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276907.png)

![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(4-fluorophenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276916.png)


![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![2-methyl-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-1H-indole](/img/structure/B276925.png)
![1H-indol-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B276926.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)